methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
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Overview
Description
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic compound that features a pyrroloimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrroloimidazole precursor followed by esterification. Common synthetic routes include:
Esterification: The carboxylate group is introduced through esterification reactions using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
- 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
- 3-bromo-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7(12)6-5-3-2-4-11(5)8(9)10-6/h2-4H2,1H3 |
InChI Key |
DHIAJBPFIUFHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=N1)Br |
Origin of Product |
United States |
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